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molecular formula C16H40BrN4P B3285757 Tetrakis(diethylamino)phosphonium bromide CAS No. 81175-49-7

Tetrakis(diethylamino)phosphonium bromide

Cat. No. B3285757
M. Wt: 399.39 g/mol
InChI Key: GQSNYNMMDQPIDR-UHFFFAOYSA-M
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Patent
US06407029B1

Procedure details

At 60° C., a solution of 12.0 g (0.03 mol) of tetrakis(diethylamino)phosphonium bromide in 12 g of N-methylpyrrolidone (NMP), 174.3 g (3 mol) of potassium fluoride, 4.1 g (0.03 mol) of nitrotoluene and 18 ml of xylene are successively added to 421.7 g (3 mol) of 4-chlorobenzaldehyde (4-CBAL). The reaction mixture is dried by azeotropic distillation of the xylene under reduced pressure. After 24 hours at 1 90° C., the formation of 4-fluorobenzaldehyde (4-FBAL) and of benzaldehyde produced by dehalogenation, and the conversion of the reaction are determined by gas chromatography.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
174.3 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
421.7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].C(N([P+](N(CC)CC)(N(CC)CC)N(CC)CC)CC)C.[F-:23].[K+].[N+](C1C=CC=CC=1C)([O-])=O.Cl[C:36]1[CH:43]=[CH:42][C:39]([CH:40]=[O:41])=[CH:38][CH:37]=1>CN1CCCC1=O.C1(C)C(C)=CC=CC=1>[F:23][C:36]1[CH:43]=[CH:42][C:39]([CH:40]=[O:41])=[CH:38][CH:37]=1.[CH:40](=[O:41])[C:39]1[CH:42]=[CH:43][CH:36]=[CH:37][CH:38]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[Br-].C(C)N(CC)[P+](N(CC)CC)(N(CC)CC)N(CC)CC
Name
Quantity
174.3 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
4.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Name
Quantity
421.7 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
12 g
Type
solvent
Smiles
CN1C(CCC1)=O
Name
Quantity
18 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction mixture is dried by azeotropic distillation of the xylene under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=CC=C(C=O)C=C1
Name
Type
product
Smiles
C(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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